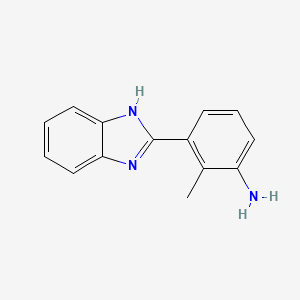

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

描述

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (CAS: 292644-33-8) is a benzimidazole derivative featuring a phenylamine group substituted at the 2-position with a methyl group and at the 3-position with a 1H-benzimidazole moiety . Its molecular formula is C14H13N3, with a molecular weight of 223.28 g/mol. This compound is structurally characterized by the fusion of a benzimidazole ring (a bicyclic system with two nitrogen atoms) and a substituted aniline group, making it a versatile scaffold in medicinal chemistry and materials science.

The benzimidazole core is known for its electron-rich aromatic system, enabling π-π stacking interactions and metal coordination, while the 2-methyl substituent on the phenylamine group introduces steric effects that influence reactivity and binding properties. The primary amine (-NH2) at the para position of the benzimidazole provides a site for further functionalization, such as acylation or Schiff base formation .

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMYEWHEBWLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358276 | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428856-24-0 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428856-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the reaction of ortho-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction mixture is heated under reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

化学反应分析

Types of Reactions: 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the benzimidazole and phenylamine rings.

Substitution: Halogenated or alkylated derivatives.

科学研究应用

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

作用机制

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, we compare it with structurally related benzimidazole derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Structural and Electronic Differences

- Substituent Effects :

- The methyl group in this compound enhances lipophilicity compared to polar derivatives like 3-(1H-Benzoimidazol-2-yl)-benzoic acid .

- Thiazolidin-4-one derivatives (e.g., AB-11) introduce a heterocyclic ring that increases conformational rigidity and hydrogen-bonding capacity, critical for receptor binding .

- Bis-benzimidazolyl ureas exhibit extended π-conjugation, improving their affinity for heparanase, a target in cancer metastasis .

Physicochemical Properties

- Solubility : The carboxylic acid group in 3-(1H-Benzoimidazol-2-yl)-benzoic acid improves aqueous solubility (logP ~1.5) compared to the hydrophobic methyl-phenylamine derivative (estimated logP ~3.2) .

- Melting Points: Morpholine-containing derivatives (e.g., 7d) exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas nitro-substituted thiazolidinones (AB-11) show lower melting points (~175°C) .

生物活性

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. The benzimidazole moiety is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.27 g/mol. The structure includes a benzimidazole ring attached to a 2-methyl-phenylamine group, which contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:

- Enzyme Inhibition : The compound has been explored as an inhibitor of heparanase, an enzyme involved in cancer metastasis. Studies indicate that derivatives of this compound exhibit significant inhibitory activity against heparanase with IC50 values ranging from 0.23 to 0.29 µM .

- DNA Affinity : Research has demonstrated that phenylbenzoimidazole derivatives can bind to DNA, which may play a role in their anticancer properties . This interaction can lead to the disruption of DNA replication in cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in HeLa cells at concentrations as low as 25 nM, leading to increased cyclin B expression and reduced cdc2 phosphorylation . This mechanism is crucial for the prevention of cancer cell proliferation.

- Apoptosis Induction : Treatment with the compound activates caspase-9 and decreases Bcl-2 expression, indicating the induction of apoptosis in cancer cells . This apoptotic pathway is vital for eliminating malignant cells.

Biological Activity Against Cancer Cell Lines

The anticancer efficacy of this compound has been evaluated across various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | >10 | Reduced antiproliferative activity |

| U87 (glioblastoma) | >3 | Lower sensitivity compared to other compounds |

| HeLa (cervical) | 0.025 - 0.050 | Significant G2/M arrest |

These results indicate that while the compound shows potential against certain cell lines, further structural modifications may be necessary to enhance its potency.

Case Studies

In a comparative study involving several benzimidazole derivatives, it was found that modifications to the methyl group position significantly affected biological activity. For instance, moving the methyl group from para to meta position resulted in a dramatic loss of potency against MDA-MB-231 cells . Such findings underscore the importance of structural optimization in drug design.

常见问题

Q. How can crystallographic data improve the refinement of molecular structures for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。